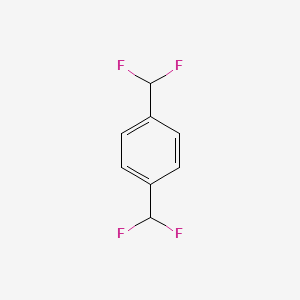

1,4-Bis(difluorométhyl)benzène

Vue d'ensemble

Description

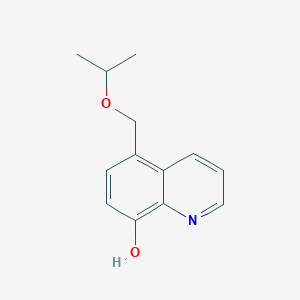

1,4-Bis(difluoromethyl)benzene is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry. The compound is characterized by the presence of two difluoromethyl groups attached to a benzene ring at the 1 and 4 positions.

Synthesis Analysis

The synthesis of 1,4-bis(difluoromethyl)benzene has been improved through a microwave-assisted protocol, which offers a faster and more efficient method compared to conventional heating procedures. This method involves the reaction of 1,4-bis(dichloromethyl)benzene with KF and has shown increased yield and reduced reaction time. Additionally, the use of a composite phase transfer catalyst has been studied to enhance the reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and X-ray crystallography. For instance, the molecular structures of derivatives of 1,4-bis(difluoromethyl)benzene have been confirmed by conventional spectroscopic methods, including 19F NMR, which reflects their crowded structures. X-ray crystallography has been used to investigate unusually large bond angles around certain atoms in these molecules .

Chemical Reactions Analysis

1,4-Bis(difluoromethyl)benzene and its derivatives participate in a variety of chemical reactions. For example, the lithiation and silylation reactions of related compounds have been studied, showing that these derivatives can form tri- and tetralithio derivatives that react readily with chlorosilanes to form the expected derivatives . Additionally, the interaction of related compounds with BCl3 in CH2Cl2 has been investigated, suggesting a mechanism for ion formation based on UV/VIS and conductivity measurements .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(difluoromethyl)benzene derivatives have been characterized in several studies. For instance, fluorinated polyimides derived from related compounds have been synthesized and characterized, showing higher thermal stability, optical transparency, and moisture resistance. These properties are significantly influenced by the fluorination of the benzene ring, which enhances solubility, thermal stability, and optical properties . The liquid crystalline properties of low molecular mass compounds containing related units have also been studied, revealing that these compounds are fluorescent in solution and exhibit smectic-like packing at high temperatures .

Applications De Recherche Scientifique

Synthèse du Parylène HT

Le 1,4-bis(difluorométhyl)benzène est un intermédiaire important dans la synthèse du parylène HT . Le parylène HT est un type de polymère en film mince qui est largement utilisé dans les industries électroniques et des semi-conducteurs en raison de sa grande stabilité thermique, de sa constante diélectrique réduite et de sa faible absorption d'humidité .

Synthèse assistée par micro-ondes

Un protocole rapide, doux et pratique assisté par micro-ondes a été mis au point pour la synthèse du this compound à partir du 1,4-bis(dichlorométhyl)benzène et du KF . Ce nouveau protocole augmente le rendement et réduit considérablement le temps de réaction par rapport à la procédure de chauffage conventionnelle .

Préparation de l'Octafluoro [2.2]Paracyclophane

Le this compound peut être utilisé pour préparer le 1,4-bis(chlorodifluorométhyl)benzène par chloration photochimique . Ce composé est ensuite utilisé pour synthétiser le 1,1,2,2,9,9,10,10-Octafluoro [2.2]paracyclophane, qui est le précurseur en dépôt chimique en phase vapeur (CVD) du polymère parylène HT .

Recherche chimique

Le this compound est utilisé dans diverses applications de recherche chimique en raison de ses propriétés uniques. Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse d'autres composés organiques complexes .

Disponibilité commerciale

Le this compound est disponible dans le commerce et est vendu par divers fournisseurs de produits chimiques. Il est souvent utilisé dans les laboratoires de recherche et développement pour diverses applications .

Safety and Hazards

Orientations Futures

1,4-Bis(difluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs).

Mécanisme D'action

Target of Action

1,4-Bis(difluoromethyl)benzene is primarily used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the formation of polymers known as “parylenes”, which are extensively applied in electronics and semiconductor industries .

Mode of Action

The compound interacts with its targets through a process known as fluorination . In this process, the difluoromethyl groups modify the structure of the target molecule, leading to changes in its biological activity or pharmacokinetics .

Biochemical Pathways

The primary biochemical pathway affected by 1,4-Bis(difluoromethyl)benzene is the synthesis of parylenes . The compound is used as an intermediate in the formation of these polymers, which are known for their thermal stability and reduced dielectric constant and moisture absorption .

Result of Action

The primary result of the action of 1,4-Bis(difluoromethyl)benzene is the production of parylenes . These polymers have a wide range of applications in the electronics and semiconductor industries due to their enhanced thermal stability and reduced dielectric constant and moisture absorption .

Action Environment

The action of 1,4-Bis(difluoromethyl)benzene can be influenced by various environmental factors. For instance, the yield and reaction time of the synthesis process can be significantly improved under microwave-assisted conditions . Additionally, the compound’s action, efficacy, and stability can also be affected by the presence of other chemical agents in the reaction environment .

Propriétés

IUPAC Name |

1,4-bis(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMZVCSRVFUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370092 | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

369-54-0 | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a simple and efficient method to synthesize 1,4-bis(chlorodifluoromethyl)benzene from 1,4-bis(difluoromethyl)benzene?

A1: [] A straightforward method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene involves reacting 1,4-bis(difluoromethyl)benzene with chlorine gas (Cl2) under specific conditions. The reaction is carried out at a temperature between 50-90°C and a pressure greater than 1 atmosphere. This method can be implemented in both batch and continuous processes, offering high efficiency for large-scale production of 1,4-bis(chlorodifluoromethyl)benzene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)